4-Amino-2-nitro-3-toluenesulfonic acid
Overview
Description
4-Amino-2-nitro-3-toluenesulfonic acid (ANTS) is a compound with the molecular formula C7H8N2O5S and a molecular weight of 232.22 g/mol123. It is a highly versatile and essential compound in the field of chemistry and biochemistry1.
Synthesis Analysis
A reversed-phase LC–MS method with quadrupole-time of flight (QTOF) detection has been developed for the determination of four dinitro-toluenesulfonic acids and two amino-nitro-toluenesulfonic acids in groundwater45. The analytes were separated by HPLC with 0.1% (v/v) formic acid as mobile phase modifier compatible with mass spectrometric detection45.
Molecular Structure Analysis
The molecular structure of 4-Amino-2-nitro-3-toluenesulfonic acid is represented by the formula C7H8N2O5S3. The average mass is 232.214 Da and the monoisotopic mass is 232.015396 Da3.
Chemical Reactions Analysis
The structure elucidation and confirmation of 4-Amino-2-nitro-3-toluenesulfonic acid were accomplished by tandem mass spectrometry45. Characteristic ions resulting from the loss of NO, NO2, and SO2 from the [M−H]− ions were detected45.
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Amino-2-nitro-3-toluenesulfonic acid include a molecular weight of 232.22 g/mol123.Scientific Research Applications
Electrochemical Synthesis
4-Amino-2-nitro-3-toluenesulfonic acid is involved in electrochemical processes for synthesizing organosulfone derivatives. An example is the electrochemical oxidation in the presence of nucleophiles to form new organosulfone derivatives, demonstrating its utility in organic synthesis and materials science (Nematollahi & Varmaghani, 2008).
Biomonitoring and Environmental Contamination
This compound, among others, has been used to study hemoglobin adducts for biomonitoring human exposure to environmental contaminants and as markers of metabolic pathways. Such research indicates its potential in environmental health sciences, providing insights into the metabolic processing of nitroaromatic compounds and their impact on human health (Zwirner-Baier et al., 1994).
Catalysis and Organic Reactions
In catalysis, 4-Amino-2-nitro-3-toluenesulfonic acid has been implicated in reactions as a catalyst or reactant for the synthesis of various organic compounds. For instance, it has been utilized in the synthesis of α-(4-oxazolyl)amino esters through a Brønsted acid catalyzed tandem reaction, showcasing its versatility in facilitating complex organic reactions (Lee, Oh, & Kim, 2018).
Biodegradation and Remediation
Research on the biodegradation of nitroaromatic compounds, including those related to 4-Amino-2-nitro-3-toluenesulfonic acid, reveals microbial systems capable of transforming or degrading such compounds. These findings are critical for environmental remediation efforts, especially in treating pollution from explosives and pesticides (Spain, 2013).
Materials Science
The compound has also found applications in materials science, such as in the synthesis of graphene-based catalysts for the reduction of nitro compounds to amines. This research underscores its role in developing new materials for catalysis and environmental applications (Nasrollahzadeh et al., 2020).
Safety And Hazards
The safety data sheet for 4-Amino-2-nitro-3-toluenesulfonic acid can be viewed and downloaded for free at Echemi.com7.
Future Directions
The future directions of 4-Amino-2-nitro-3-toluenesulfonic acid are not explicitly mentioned in the search results. However, it is known that this compound is a highly versatile and essential compound in the field of chemistry and biochemistry1, suggesting potential future applications in these areas.
Please note that this information is based on the available search results and may not be exhaustive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
6-amino-3-methyl-2-nitrobenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O5S/c1-4-2-3-5(8)7(15(12,13)14)6(4)9(10)11/h2-3H,8H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVUVZCOLDTZOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)S(=O)(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376283 | |
Record name | 4-AMINO-2-NITRO-3-TOLUENESULFONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-nitro-3-toluenesulfonic acid | |
CAS RN |
226711-11-1 | |
Record name | 4-AMINO-2-NITRO-3-TOLUENESULFONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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